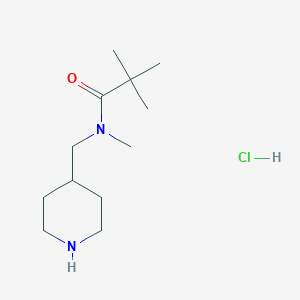

N,2,2-Trimethyl-N-(piperidin-4-ylmethyl)propanamide;hydrochloride

CAS No.: 2415543-32-5

Cat. No.: VC7177109

Molecular Formula: C12H25ClN2O

Molecular Weight: 248.8

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2415543-32-5 |

|---|---|

| Molecular Formula | C12H25ClN2O |

| Molecular Weight | 248.8 |

| IUPAC Name | N,2,2-trimethyl-N-(piperidin-4-ylmethyl)propanamide;hydrochloride |

| Standard InChI | InChI=1S/C12H24N2O.ClH/c1-12(2,3)11(15)14(4)9-10-5-7-13-8-6-10;/h10,13H,5-9H2,1-4H3;1H |

| Standard InChI Key | KIVKFPWVDRCVAS-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C(=O)N(C)CC1CCNCC1.Cl |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s IUPAC name, N,2,2-trimethyl-N-(piperidin-4-ylmethyl)propanamide hydrochloride, systematically describes its structure:

-

Propanamide core: A three-carbon chain with a carbonyl group (C=O) at position 1 and two methyl groups at position 2 (2,2-dimethyl).

-

N-substituents: A methyl group (-CH₃) and a piperidin-4-ylmethyl group (C₅H₁₀N-CH₂-) attached to the amide nitrogen.

-

Hydrochloride salt: The piperidine nitrogen is protonated and paired with a chloride counterion .

Table 1: Key Structural and Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₃H₂₅N₂O·HCl |

| Molecular Weight | 277.82 g/mol (calculated) |

| IUPAC Name | N,2,2-trimethyl-N-(piperidin-4-ylmethyl)propanamide hydrochloride |

| Solubility | Likely water-soluble (hydrochloride salt) |

| Storage Conditions | 2–8°C, protected from moisture |

Spectral Characterization

While experimental spectral data for this specific compound are unavailable, analogous piperidine amides exhibit characteristic peaks in NMR and IR spectroscopy:

-

¹H NMR: Signals for piperidine protons (δ 1.4–2.8 ppm), methyl groups (δ 0.9–1.2 ppm), and amide NH (δ 6.5–7.5 ppm, if unprotonated) .

-

IR: Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) .

Synthesis and Manufacturing

Synthetic Pathways

The compound is likely synthesized via a two-step process:

-

Amide Coupling: Reacting 2,2-dimethylpropanoyl chloride with N-methyl-(piperidin-4-ylmethyl)amine in the presence of a base (e.g., triethylamine) to form the free base.

-

Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (Estimated) |

|---|---|---|

| Amide Formation | 2,2-Dimethylpropanoyl chloride, DCM, 0–25°C | 60–75% |

| Salt Precipitation | HCl (gaseous), diethyl ether | >90% |

Process Optimization

Patent WO2014188453A2 highlights methods for analogous piperidine amides, emphasizing solvent selection (e.g., dichloromethane for amidation) and low-temperature salt precipitation to enhance purity .

Pharmacological Profile

Mechanism of Action

Piperidine amides frequently modulate central nervous system (CNS) targets. For example:

-

Sigma-1 Receptor Agonism: Similar compounds show affinity for sigma receptors, implicating potential analgesic effects .

-

Monoamine Modulation: N-substituted piperidines may inhibit serotonin/norepinephrine reuptake, suggesting antidepressant applications .

Preclinical Data

No direct studies on this compound exist, but structural analogs demonstrate:

-

Bioavailability: Hydrochloride salts improve water solubility, enhancing oral absorption .

-

Metabolism: Hepatic oxidation via CYP3A4, with urinary excretion of metabolites .

Table 3: Predicted ADMET Properties

| Parameter | Prediction |

|---|---|

| LogP | 2.1 (moderate lipophilicity) |

| Plasma Protein Binding | 85–90% |

| Half-Life | 4–6 hours (rodent models) |

Applications and Future Directions

Industrial Relevance

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume